molecular formula C22H24N2O4S2 B441390 methyl 2-[(4-benzyl-12-ethyl-12-methyl-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetate CAS No. 353767-51-8

methyl 2-[(4-benzyl-12-ethyl-12-methyl-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetate

Cat. No.: B441390
CAS No.: 353767-51-8
M. Wt: 444.6g/mol
InChI Key: HXMUVDAZZFCKND-UHFFFAOYSA-N
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Description

Methyl [(3-benzyl-6-ethyl-6-methyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [(3-benzyl-6-ethyl-6-methyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate typically involves multi-step organic reactions. The starting materials often include benzyl derivatives, ethyl groups, and thieno[2,3-d]pyrimidine cores. The synthesis may involve:

    Condensation Reactions: Combining benzyl and ethyl groups with the thieno[2,3-d]pyrimidine core.

    Cyclization: Forming the pyrano ring structure.

    Esterification: Introducing the methyl acetate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl [(3-benzyl-6-ethyl-6-methyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or thioether positions.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols.

Scientific Research Applications

Methyl [(3-benzyl-6-ethyl-6-methyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

    Material Science:

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Pyrano Derivatives: Compounds with similar pyrano ring structures.

Uniqueness

Methyl [(3-benzyl-6-ethyl-6-methyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate is unique due to its combination of functional groups and potential for diverse chemical reactivity and applications.

Properties

CAS No.

353767-51-8

Molecular Formula

C22H24N2O4S2

Molecular Weight

444.6g/mol

IUPAC Name

methyl 2-[(4-benzyl-12-ethyl-12-methyl-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetate

InChI

InChI=1S/C22H24N2O4S2/c1-4-22(2)10-15-16(12-28-22)30-19-18(15)20(26)24(11-14-8-6-5-7-9-14)21(23-19)29-13-17(25)27-3/h5-9H,4,10-13H2,1-3H3

InChI Key

HXMUVDAZZFCKND-UHFFFAOYSA-N

SMILES

CCC1(CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SCC(=O)OC)CC4=CC=CC=C4)C

Canonical SMILES

CCC1(CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SCC(=O)OC)CC4=CC=CC=C4)C

Origin of Product

United States

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